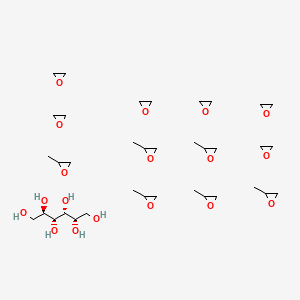
PPG-6-Sorbeth-245
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
PPG-6-Sorbeth-245 is synthesized through the polymerization of ethylene oxide and propylene oxide with sorbitol. The process involves the reaction of sorbitol with ethylene oxide and propylene oxide under controlled conditions to form the desired polymer. The reaction conditions typically include the use of a catalyst and specific temperature and pressure settings to ensure the proper formation of the polymer .
Analyse Chemischer Reaktionen
PPG-6-Sorbeth-245 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of carboxylic acids, while reduction reactions may produce alcohols .
Wissenschaftliche Forschungsanwendungen
PPG-6-Sorbeth-245 has a wide range of scientific research applications. In chemistry, it is used as a surfactant and emulsifying agent due to its ability to stabilize emulsions and enhance solubility. In biology and medicine, it is used in formulations for drug delivery systems and as a component in various pharmaceutical products. In the industrial sector, it is used in the production of lubricants, paints, and adhesives due to its excellent solubility and surface-active properties .
Wirkmechanismus
The mechanism of action of PPG-6-Sorbeth-245 involves its ability to interact with various molecular targets and pathways. As a surfactant, it reduces the surface tension between different phases, allowing for better mixing and stabilization of emulsions. Its humectant properties enable it to retain moisture, making it useful in cosmetic and pharmaceutical formulations. The molecular targets and pathways involved in its action include interactions with lipid bilayers and proteins, which contribute to its emulsifying and solubilizing effects .
Vergleich Mit ähnlichen Verbindungen
PPG-6-Sorbeth-245 is similar to other polyethylene glycol ethers of sorbitol, such as PPG-6-Sorbeth-500 and sorbeth-60 tetraoleate. it is unique in its specific molecular structure and the number of ethylene oxide and propylene oxide units. This uniqueness gives it distinct solubility and viscosity properties, making it suitable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
56449-05-9 |
|---|---|
Molekularformel |
C36H74O18 |
Molekulargewicht |
795.0 g/mol |
IUPAC-Name |
(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;2-methyloxirane;oxirane |
InChI |
InChI=1S/C6H14O6.6C3H6O.6C2H4O/c7-1-3(9)5(11)6(12)4(10)2-8;6*1-3-2-4-3;6*1-2-3-1/h3-12H,1-2H2;6*3H,2H2,1H3;6*1-2H2/t3-,4+,5-,6-;;;;;;;;;;;;/m1............/s1 |
InChI-Schlüssel |
NINDNPWNKLTATP-PWTSARRGSA-N |
Isomerische SMILES |
CC1CO1.CC1CO1.CC1CO1.CC1CO1.CC1CO1.CC1CO1.C1CO1.C1CO1.C1CO1.C1CO1.C1CO1.C1CO1.C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O |
Kanonische SMILES |
CC1CO1.CC1CO1.CC1CO1.CC1CO1.CC1CO1.CC1CO1.C1CO1.C1CO1.C1CO1.C1CO1.C1CO1.C1CO1.C(C(C(C(C(CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


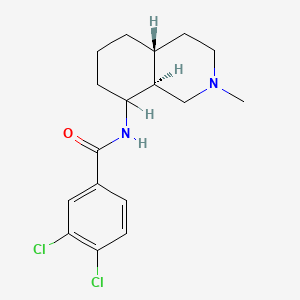
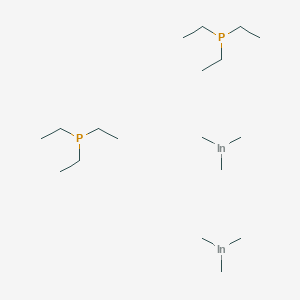
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(3R,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfite](/img/structure/B13770582.png)
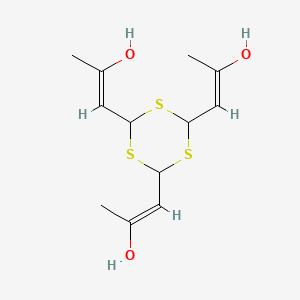
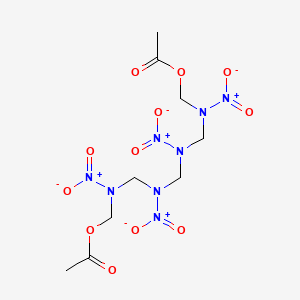
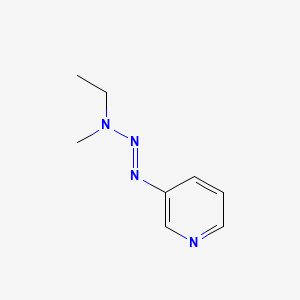
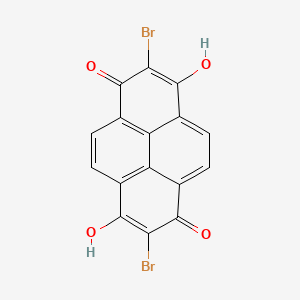
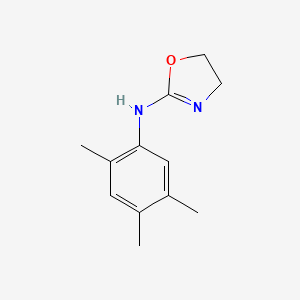
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13770623.png)

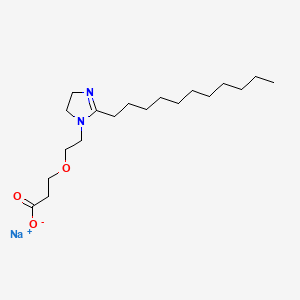
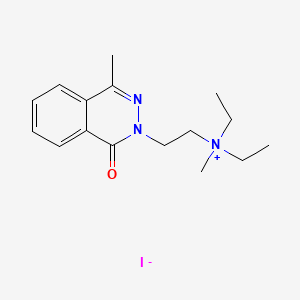
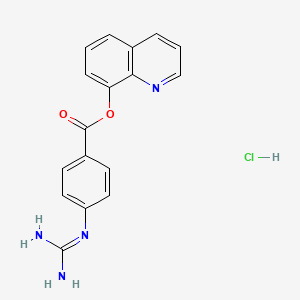
![1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]-](/img/structure/B13770656.png)
